molecular formula C19H18INO3 B5262925 propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate

propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate

Cat. No.: B5262925
M. Wt: 435.3 g/mol
InChI Key: NVERVNKRKFIQOR-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ester functional group, an iodine atom attached to a benzene ring, and a phenyl group attached to a propenoate moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate typically involves the esterification of (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid with propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the iodine atom to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate
  • Ethyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate
  • Butyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate

Uniqueness

Propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate is unique due to its specific ester group, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The propyl group may also affect the compound’s solubility and stability, making it suitable for particular applications.

Properties

IUPAC Name

propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO3/c1-2-12-24-19(23)17(13-14-8-4-3-5-9-14)21-18(22)15-10-6-7-11-16(15)20/h3-11,13H,2,12H2,1H3,(H,21,22)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVERVNKRKFIQOR-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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